molecular formula C7H14Cl2N2O B2611928 2,3,4,7,8,8a-Hexahydro-1H-pyrrolo[1,2-a]pyrazin-6-one;dihydrochloride CAS No. 2580210-65-5

2,3,4,7,8,8a-Hexahydro-1H-pyrrolo[1,2-a]pyrazin-6-one;dihydrochloride

Cat. No.: B2611928
CAS No.: 2580210-65-5
M. Wt: 213.1
InChI Key: FQJAAVJRHNFEQC-UHFFFAOYSA-N
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Description

The compound “2,3,4,7,8,8a-Hexahydro-1H-pyrrolo[1,2-a]pyrazin-6-one;dihydrochloride” is a derivative of pyrrolopyrazine . Pyrrolopyrazine is a biologically active scaffold that contains pyrrole and pyrazine rings . Compounds with this scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .


Synthesis Analysis

Pyrrolopyrazine derivatives can be synthesized through various methods, including cyclization, ring annulation, cycloaddition, and direct C-H arylation . For instance, Chervyakov et al. described a synthetic method for a derivative of pyrrolopyrazine, which involved the reaction of “(Z)-1-aryl-3-(2-aryl-2-oxoethylidene) piperazin-2-ones” and oxalyl chloride, followed by a reaction with water .


Molecular Structure Analysis

The molecular structure of pyrrolopyrazine derivatives, including “this compound”, was elucidated using Fourier transform infrared (FT-IR), nuclear magnetic resonance (NMR), and liquid chromatography-mass spectroscopy (LC–MS) analysis .

Scientific Research Applications

Synthesis and Derivative Formation

  • The conversion of pyrrole derivatives with carbonyl groups at the C-2 position into N-propargyl pyrroles and their subsequent reaction with hydrazine monohydrate resulted in the formation of pyrrolo[2,1-d][1,2,5]triazepine derivatives. A notable by-product of these reactions was the unexpected formation of a six-membered cyclization product, closely related to the compound , which was the major product over the anticipated seven-membered ring derivative. This highlights the complexity and unpredictability in the synthesis of such compounds (Menges et al., 2013).
  • Another study focused on the synthesis of lactam and ketone precursors to various hexahydropyrrolo[1,2-a]pyrazinones, demonstrating the synthetic versatility and potential for further functionalization of this compound class (Branden, Compernolle, & Hoornaert, 1992).

Mechanistic Insights and Applications

  • A modification of the four-component Ugi reaction was employed to synthesize novel heterocyclic structures, demonstrating the compound's utility in creating diverse chemical libraries, which is crucial for drug discovery and materials science (Ilyin et al., 2006).
  • The formation of substituted 5H-pyrrolo[2,3-b]pyrazines through thermal cyclization of pyrazinylhydrazones showcases the thermal stability and reactivity of such compounds, which is vital for understanding their behavior under different conditions and potential applications in high-temperature processes (Clark, Parrick, & Dorgan, 1976).

Future Directions

Given the wide range of biological activities exhibited by pyrrolopyrazine derivatives, they are an attractive scaffold for drug discovery research . The synthetic methods and biological activities of pyrrolopyrazine derivatives will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

Properties

IUPAC Name

2,3,4,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-6-one;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O.2ClH/c10-7-2-1-6-5-8-3-4-9(6)7;;/h6,8H,1-5H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQJAAVJRHNFEQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N2C1CNCC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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